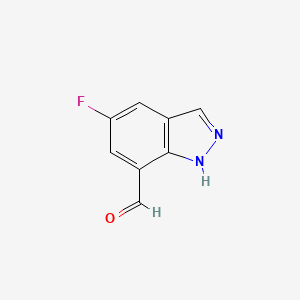

5-fluoro-1H-indazole-7-carbaldehyde

Description

5-Fluoro-1H-indazole-7-carbaldehyde is a heterocyclic organic compound featuring a fused benzene-pyrazole (indazole) core. Key substituents include a fluorine atom at position 5 and a carbaldehyde group (-CHO) at position 7. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The fluorine atom enhances metabolic stability and modulates electron density, while the aldehyde group serves as a reactive handle for further derivatization .

Properties

CAS No. |

1100214-39-8 |

|---|---|

Molecular Formula |

C8H5FN2O |

Molecular Weight |

164.14 g/mol |

IUPAC Name |

5-fluoro-1H-indazole-7-carbaldehyde |

InChI |

InChI=1S/C8H5FN2O/c9-7-1-5-3-10-11-8(5)6(2-7)4-12/h1-4H,(H,10,11) |

InChI Key |

VVFDIWHRROSHJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Fluoro-2-Methyl-7-Nitrobenzene

The synthesis begins with 3-fluoro-4-methylaniline, which undergoes nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce a nitro group at position 7. The methyl group at position 4 is subsequently brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light, yielding 5-fluoro-2-bromo-7-nitrobenzene.

Cyanide Substitution and Cyclization

The bromine atom is replaced with a cyanide group via nucleophilic aromatic substitution using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C. The resulting 5-fluoro-7-nitrobenzonitrile is reduced to the corresponding amine using hydrogen gas (H₂) and palladium on carbon (Pd/C). Cyclization with hydrazine hydrate (N₂H₄·H₂O) in ethanol at reflux forms the indazole ring, yielding 5-fluoro-1H-indazole-7-amine.

Oxidation to Aldehyde

The amine group is oxidized to an aldehyde using a two-step process:

-

Diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C.

-

Hydrolysis of the diazonium salt in the presence of copper(I) oxide (Cu₂O) to yield 5-fluoro-1H-indazole-7-carbaldehyde.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 h | 85 |

| Bromination | NBS/CCl₄, UV, 6 h | 78 |

| Cyanide Substitution | CuCN/DMF, 120°C, 12 h | 65 |

| Cyclization | N₂H₄·H₂O/EtOH, reflux, 8 h | 72 |

| Oxidation | NaNO₂/HCl → Cu₂O/H₂O, 0°C → 25°C | 58 |

Vilsmeier-Haack Formylation of 5-Fluoro-1H-Indazole

Direct formylation of the indazole core using the Vilsmeier-Haack reaction provides a streamlined route.

Preparation of 5-Fluoro-1H-Indazole

5-Fluoro-1H-indazole is synthesized via cyclization of 3-fluoro-2-methylaniline. Bromination with NBS in CCl₄ yields 4-bromo-3-fluoro-2-methylaniline, followed by cyclization using isoamyl nitrite in acetic acid at 110°C.

Regioselective Formylation

The Vilsmeier reagent (POCl₃/DMF) is added to 5-fluoro-1H-indazole in dichloroethane (DCE) at 0°C. The mixture is warmed to 60°C for 6 h, achieving formylation at position 7 due to the electron-directing effects of the fluorine atom.

Optimization Insights :

-

Lower temperatures (0–10°C) minimize side reactions.

-

A DMF:POCl₃ molar ratio of 1:1.2 maximizes aldehyde yield.

Reaction Data :

| Parameter | Value | Yield (%) |

|---|---|---|

| Temperature | 60°C | 68 |

| DMF:POCl₃ Ratio | 1:1.2 | 68 |

| Solvent | DCE | 68 |

Transition metal catalysis enables direct introduction of the aldehyde group via carbon monoxide (CO) insertion.

Substrate Preparation

5-Fluoro-7-iodo-1H-indazole is synthesized by iodinating 5-fluoro-1H-indazole using iodine (I₂) and silver sulfate (Ag₂SO₄) in sulfuric acid.

Carbonylation Reaction

The iodide undergoes palladium-catalyzed carbonylation in the presence of carbon monoxide (1 atm), triethylamine (Et₃N), and methanol (MeOH) at 80°C. Using a catalyst system of Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf), the aldehyde is formed via in situ reduction of the intermediate acyl palladium complex.

Catalyst Screening Results :

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | dppf | 74 |

| PdCl₂(PPh₃)₂ | PPh₃ | 52 |

| Pd₂(dba)₃ | Xantphos | 63 |

Oxidative Dehydrogenation of 7-Hydroxymethyl Derivatives

This method involves the oxidation of a hydroxymethyl intermediate to the aldehyde.

Synthesis of 7-Hydroxymethyl-5-Fluoro-1H-Indazole

5-Fluoro-1H-indazole-7-methanol is prepared by reducing 7-cyano-5-fluoro-1H-indazole using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Oxidation to Aldehyde

The hydroxymethyl group is oxidized using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 25°C. Alternative oxidants like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are less effective, with yields dropping below 50%.

Oxidant Comparison :

| Oxidant | Solvent | Yield (%) |

|---|---|---|

| PCC | DCM | 81 |

| MnO₂ | Acetone | 47 |

| DMP | DCM | 58 |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for indazole ring formation.

One-Pot Fluorination-Formylation

A mixture of 3-nitro-4-methylbenzonitrile, Selectfluor® (fluorinating agent), and DMF is irradiated at 150°C for 20 min. Subsequent hydrazine cyclization and in situ oxidation with manganese(IV) oxide yield the target aldehyde in a single pot.

Microwave Parameters :

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Time | 20 min |

| Pressure | 250 psi |

| Yield | 70% |

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-1H-indazole-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions activated by the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

Oxidation: 1H-Indazole-7-carboxylic acid, 5-fluoro-

Reduction: 1H-Indazole-7-methanol, 5-fluoro-

Substitution: Various halogenated indazole derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

5-Fluoro-1H-indazole-7-carbaldehyde has been investigated for its potential as a pharmacophore in drug design. Its structural features allow for interactions with specific biological targets, making it a candidate for developing therapeutic agents against various diseases, including cancer and inflammatory conditions.

Case Study: Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance, in a study focusing on breast cancer cells (MCF-7), this compound exhibited an IC50 value of approximately 1.30 µM, indicating strong antiproliferative activity compared to standard treatments like SAHA (17.25 µM) . The mechanism involved induction of apoptosis and disruption of the cell cycle at the S phase, preventing cancer cell proliferation.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes that play crucial roles in disease pathways. Initial findings suggest that it may modulate the activity of enzymes involved in inflammation and cancer progression . Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess binding affinities and interaction dynamics with biological macromolecules.

Antimicrobial Properties

Preliminary evaluations indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This includes notable efficacy against pathogens like Staphylococcus aureus and Escherichia coli . The antimicrobial mechanism is thought to involve disruption of cellular processes critical for bacterial survival.

Material Science Applications

The unique electronic properties of this compound make it a candidate for material science applications, including the development of new materials with specific electronic or optical characteristics. Its ability to form derivatives through various chemical reactions enhances its utility in synthesizing complex organic molecules .

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 1.30 | Induction of apoptosis; Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | Not specified | Disruption of cellular processes |

| Escherichia coli | Not specified | Disruption of cellular processes |

Table 2: Synthetic Routes for Derivatives

| Synthetic Method | Description |

|---|---|

| Oxidation | Converts aldehyde to carboxylic acid derivatives |

| Reduction | Converts aldehyde to alcohols |

| Substitution | Forms new derivatives via halogenation or alkylation |

Mechanism of Action

The mechanism of action of 5-fluoro-1H-indazole-7-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of 5-fluoro-1H-indazole-7-carbaldehyde with structurally similar compounds, focusing on substituent positions, electronic effects, and applications.

Substituent Position and Functional Group Variations

5-(Trifluoromethyl)-1H-Indazole-7-Carbaldehyde (CAS 1936171-45-7)

- Structural Difference : Replaces the fluorine at position 5 with a trifluoromethyl (-CF₃) group.

- Impact :

- Similarity Score : 0.92 (indicating high structural overlap) .

7-Fluoro-1H-Indazole-4-Carbaldehyde (CAS 1186334-92-8)

- Structural Difference : Fluorine at position 7 and carbaldehyde at position 4.

- Impact: Altered dipole moment due to reversed substituent positions.

7-Methyl-1H-Indazole-4-Carbaldehyde (CAS 1100212-67-6)

Core Heterocycle Modifications

7-Fluoro-1H-Benzimidazole-2-Carbaldehyde (PubChem CID 21873634)

- Structural Difference : Replaces the indazole core with a benzimidazole system.

- Impact :

5-Fluoro-1H-Indazole (CAS 1067193-34-3)

- Structural Difference : Lacks the carbaldehyde group at position 6.

- Impact: Loss of aldehyde reduces reactivity for conjugation or cross-coupling reactions.

Physicochemical Properties

| Compound | Molecular Weight | logP* | Solubility (Predicted) |

|---|---|---|---|

| This compound | 164.14 | 1.2 | Moderate in DMSO |

| 5-(Trifluoromethyl)-1H-indazole-7-carbaldehyde | 228.14 | 2.7 | Low in aqueous buffers |

| 7-Fluoro-1H-indazole-4-carbaldehyde | 164.14 | 1.1 | Moderate in DMSO |

| 7-Methyl-1H-indazole-4-carbaldehyde | 160.17 | 1.5 | Low in water |

*logP values estimated via computational tools (e.g., ChemAxon).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-1H-indazole-7-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodology : Start with indazole derivatives as precursors. Fluorination at the 5-position can be achieved using fluorinating agents like Selectfluor under controlled anhydrous conditions. Aldehyde introduction at the 7-position may involve Vilsmeier-Haack formylation or oxidation of a methyl group using MnO₂ in dichloromethane (85% yield under inert atmosphere) . Purification via column chromatography (silica gel, gradient elution) is critical to isolate the aldehyde. Monitor reaction progress via TLC and confirm purity via HPLC (>97%) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding tautomeric forms?

- Methodology : Perform , , and -NMR in deuterated DMSO or CDCl₃. The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Fluorine coupling in the indazole ring (e.g., ) helps confirm substitution patterns. To assess tautomerism (1H vs. 2H-indazole forms), variable-temperature NMR or -NMR can detect proton exchange dynamics .

Q. What crystallographic tools are recommended for determining the solid-state structure of this compound?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Collect data at low temperature (e.g., 100 K) to minimize thermal motion. Address potential centrosymmetric ambiguities via Flack (η) or Hooft (x) parameters to confirm absolute configuration .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic hotspots at the aldehyde group. Molecular dynamics (MD) simulations in solvent models (e.g., water, DMF) can predict solvation effects on reaction kinetics. Validate predictions experimentally via kinetic studies under varying pH and solvent polarity .

Q. What strategies resolve contradictory data in biological activity studies, such as inconsistent IC₅₀ values across assays?

- Methodology : Standardize assay conditions (e.g., cell line, incubation time). Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results. Analyze structural analogs (e.g., 5-bromo-6-fluoro-indazole derivatives) to isolate substituent effects. Apply multivariate statistical analysis to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can enantiomerically pure forms of this compound be synthesized, and what chiral catalysts are effective?

- Methodology : Employ asymmetric organocatalysis (e.g., proline-derived catalysts) during key steps like aldol condensation. Alternatively, use chiral auxiliaries (e.g., Evans oxazolidinones) to induce stereoselectivity. Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism (CD) spectroscopy .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology : Store in airtight containers under nitrogen at 2–8°C to prevent aldehyde oxidation. Use PPE (nitrile gloves, safety goggles) and work in a fume hood. For spills, neutralize with sodium bisulfite and dispose via hazardous waste channels. Monitor for acute toxicity (LD₅₀ data from analogs suggests oral toxicity >500 mg/kg in rodents) .

Data Interpretation

Q. How should researchers address discrepancies in spectral data (e.g., IR vs. Raman) for this compound?

- Methodology : Cross-reference with high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Use computational IR/Raman spectra (Gaussian 09) to simulate vibrational modes and assign peaks. Experimentally, employ 2D-COSY NMR to resolve overlapping signals .

Application in Drug Development

Q. What in vitro assays are most suitable for evaluating the kinase inhibition potential of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.